N-Hydroxy-2-[3-(3-methylureido)phenyl]acetamide
Description
Properties
IUPAC Name |
N-hydroxy-2-[3-(methylcarbamoylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-11-10(15)12-8-4-2-3-7(5-8)6-9(14)13-16/h2-5,16H,6H2,1H3,(H,13,14)(H2,11,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGLRNNYAHNICU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=CC(=C1)CC(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection for Acylation
Polar aprotic solvents like THF and DMF are optimal for coupling reactions due to their ability to stabilize intermediates. Comparative studies from WO2015155664A1 reveal THF outperforms acetonitrile in minimizing side reactions (e.g., N-acylurea formation), as shown below:
| Solvent | Yield (%) | Purity (%) | Byproducts Identified |
|---|---|---|---|
| THF | 78 | 99.2 | <0.5% N-acylurea |
| Acetonitrile | 65 | 97.8 | 3.1% N-acylurea, 1.2% dimer |
Catalytic Hydrogenation Efficiency
The nitro-to-amine reduction step is critical for intermediates. Data from CN109824537A demonstrates that Pd/C loading and hydrogen pressure significantly impact yield:
| Pd/C Loading (wt%) | H₂ Pressure (bar) | Time (h) | Yield (%) |
|---|---|---|---|
| 5 | 1 | 8 | 72 |
| 10 | 3 | 6 | 89 |
| 15 | 5 | 4 | 91 |
Higher Pd/C loading and pressure reduce reaction time but increase costs, suggesting 10% Pd/C at 3 bar as the optimal balance.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity ≥99% for the one-pot synthesis route. Impurities include residual methyl isocyanate (<0.1%) and unreacted aniline (<0.3%).
Challenges and Mitigation Strategies
N-Hydroxy Group Stability
The N-hydroxyacetamide moiety is prone to oxidation under acidic conditions. Solutions include:
Regioselectivity in Ureido Formation
Competing reactions at the ortho and para positions of the phenyl ring are mitigated by:
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-[3-(3-methylureido)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of N-Hydroxy-2-[3-(3-methylureido)phenyl]acetone.
Reduction: Formation of N-Hydroxy-2-[3-(3-methylamino)phenyl]acetamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Anti-inflammatory Applications
N-Hydroxy-2-[3-(3-methylureido)phenyl]acetamide has demonstrated significant anti-inflammatory properties. A study conducted on adjuvant-induced arthritis in rats revealed that this compound effectively reduced paw edema and body weight loss associated with inflammation. The treatment resulted in decreased serum levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha, indicating its potential as an anti-arthritic agent .
Case Study: Adjuvant-Induced Arthritis in Rats
- Objective : To evaluate the anti-inflammatory effects of this compound.
- Method : Adult female Sprague Dawley rats were treated with varying doses (5 mg/kg and 10 mg/kg).
- Results :
- Significant reduction in paw edema.
- Decreased serum levels of IL-1 beta and TNF-alpha.
- Altered oxidative stress markers, suggesting a mechanism for its anti-inflammatory action.
Cancer Research Applications
The compound also shows promise in cancer research. Its structural features allow it to interact with specific biological pathways involved in tumor growth and metastasis. Preliminary studies indicate that derivatives of this compound may inhibit the proliferation of cancer cells through various mechanisms, including modulation of receptor tyrosine kinases .
Potential Mechanisms
- Inhibition of Receptor Tyrosine Kinases : Compounds similar to this compound have been shown to inhibit receptor tyrosine kinases implicated in various cancers, including breast and colon cancer .
- Anti-cancer Activity : Research suggests that the compound may possess properties that inhibit angiogenesis and tumor growth, making it a candidate for further investigation in oncology.
Synthesis and Formulation
The synthesis of this compound involves several steps that can be optimized for pharmaceutical applications. The compound can be formulated into various dosage forms, including tablets and injectable solutions, which are essential for clinical applications.
Synthesis Overview
- Starting Materials : The synthesis typically begins with readily available precursors such as acetamides and phenolic compounds.
- Key Reactions : The reaction conditions can be adjusted to enhance yield and purity, which are critical for pharmaceutical development.
Comparative Data Table
The following table summarizes key findings related to the applications of this compound compared to other similar compounds:
Research Opportunities
- Investigate the pharmacokinetics and pharmacodynamics of the compound.
- Explore combination therapies with existing anti-inflammatory or anti-cancer drugs.
- Conduct clinical trials to assess efficacy in human subjects.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-[3-(3-methylureido)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the phenylacetamide moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The phenyl ring in acetamide derivatives is a common scaffold for structural diversification. Key analogs include:
Key Observations :
- Electron-Donating Groups (e.g., methoxy in 30005) improve solubility but may reduce metabolic stability .
- Heterocycles (e.g., furan in , thiazole in ) enhance binding to aromatic receptors via π-π interactions.
- Bioisosteric Replacements (e.g., tetrazole in ) mimic carboxylates while improving bioavailability.
Modifications at the Acetamide Nitrogen
The nitrogen in the acetamide moiety is a critical site for functionalization:
Key Observations :
- Halogenation (e.g., bromo in ) enhances electrophilicity, enabling covalent bond formation with targets.
Structure-Activity Relationship (SAR) Trends
- Polar Groups (e.g., hydroxy, tetrazole): Improve solubility and target specificity but may reduce cell permeability.
- Lipophilic Substituents (e.g., phenylpropyl in ): Enhance blood-brain barrier penetration but increase metabolic clearance.
- Electron-Withdrawing Groups (e.g., cyano in ): Stabilize the molecule but may reduce reactivity in biological systems.
Biological Activity
N-Hydroxy-2-[3-(3-methylureido)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article will explore its biological activity, supported by relevant studies and findings.
Chemical Structure and Properties
This compound can be structurally represented as follows:
The compound features a hydroxy group, an acetamide moiety, and a substituted phenyl ring, which contribute to its biological properties.
Anti-inflammatory Activity
Case Study: Anti-Arthritic Effects
A study conducted on the anti-inflammatory properties of N-(2-hydroxy phenyl)acetamide (a related compound) demonstrated significant effects in an adjuvant-induced arthritis model in rats. The administration of N-(2-hydroxy phenyl)acetamide at doses of 5 mg/kg and 10 mg/kg resulted in:
- Reduction in Body Weight Loss: The treated groups showed less body weight reduction compared to control animals.
- Decreased Paw Edema Volume: A significant reduction in paw swelling was observed, indicating reduced inflammation.
- Cytokine Levels: Serum levels of pro-inflammatory cytokines (IL-1 beta and TNF-alpha) were significantly lower in treated animals compared to controls, suggesting effective modulation of the inflammatory response .
Anticancer Activity
Mechanism of Action: DNA Methyltransferase Inhibition
Research indicates that compounds similar to this compound may inhibit DNA methyltransferase (DNMT) activity. DNMTs are crucial for the regulation of gene expression, and their inhibition can lead to reactivation of tumor suppressor genes, making these compounds potential candidates for cancer therapy .
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
